4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperazine-1-sulfonyl fluoride
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Overview
Description
- Triazolo[4,3-a]pyrazin-8-yl : This part of the molecule contains a triazole ring fused with a pyrazine ring . Triazoles are known for their diverse biological activities, including antiviral and antimicrobial properties .
- Piperazine-1-sulfonyl fluoride : The piperazine moiety is a cyclic amine, often associated with antimicrobial agents. The sulfonyl fluoride group adds reactivity and potential for covalent interactions .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]Triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol. The yield and characterization of the synthesized compound are crucial .
Molecular Structure Analysis
The molecular structure consists of the fused triazolo-pyrazine ring system, the piperazine subunit, and the sulfonyl fluoride group. The arrangement of atoms and functional groups determines its biological activity .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN6O2S/c10-19(17,18)16-5-3-14(4-6-16)8-9-13-12-7-15(9)2-1-11-8/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMFIJOAQRHBHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN3C2=NN=C3)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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